molecular formula C19H15N3O3S B10878692 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B10878692
M. Wt: 365.4 g/mol
InChI Key: VZWOTDODTSKWGC-UHFFFAOYSA-N
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Description

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and organic synthesis due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Benzothiazole Ring: Starting from an appropriate aniline derivative, the benzothiazole ring can be formed through a cyclization reaction with sulfur and an oxidizing agent.

    Amide Bond Formation: The benzothiazole derivative can then be reacted with a benzoyl chloride derivative to form the amide bond.

    Introduction of the Pyrrolidinone Group:

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the pyrrolidinone group.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the pyrrolidinone moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzamide or benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential as a pharmaceutical agent. Benzamide derivatives are known for their activity against various biological targets, including enzymes and receptors.

Medicine

In medicine, compounds similar to this compound are studied for their therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with proteins, enzymes, or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to changes in the protein’s conformation and function.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methyl-1,3-benzothiazol-2-yl)benzamide: Lacks the pyrrolidinone group but shares the benzamide and benzothiazole moieties.

    3-(2,5-dioxopyrrolidin-1-yl)benzamide: Contains the pyrrolidinone and benzamide groups but lacks the benzothiazole ring.

    N-(6-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide: A closely related compound with slight structural variations.

Uniqueness

The uniqueness of 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C19H15N3O3S/c1-11-5-6-14-15(9-11)26-19(20-14)21-18(25)12-3-2-4-13(10-12)22-16(23)7-8-17(22)24/h2-6,9-10H,7-8H2,1H3,(H,20,21,25)

InChI Key

VZWOTDODTSKWGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O

Origin of Product

United States

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